3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(2,5-dioxo-3,3a,6,6a-tetrahydro-1H-imidazo[4,5-d]imidazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O4/c12-3(13)1-2-11-5-4(9-7(11)15)8-6(14)10-5/h4-5H,1-2H2,(H,9,15)(H,12,13)(H2,8,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJHKVYLLWVYJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN1C2C(NC(=O)N2)NC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336850 | |
| Record name | 3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
309935-84-0 | |
| Record name | 3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid (CID 536752) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, particularly focusing on its anticonvulsant effects and other pharmacological activities.
Chemical Structure and Properties
- Molecular Formula : C7H10N4O4
- Molecular Weight : 202.18 g/mol
- Chemical Structure : The compound consists of a hexahydroimidazo[4,5-d]imidazol ring system fused with a propanoic acid moiety.
Anticonvulsant Properties
Research has indicated that compounds similar to this compound exhibit significant anticonvulsant activity. A related study focused on the synthesis and evaluation of various derivatives highlighted the importance of the pyrrolidine-2,5-dione structure in mediating anticonvulsant effects.
- Mechanism of Action : Preliminary studies suggest that the mechanism may involve modulation of neuronal voltage-sensitive sodium channels, which plays a critical role in seizure activity modulation. For instance, one study reported that a derivative displayed an effective dose (ED50) in various seizure models:
- Maximal Electroshock (MES) : ED50 = 31.64 mg/kg
- Subcutaneous Pentylenetetrazole (scPTZ) : ED50 = 75.41 mg/kg
- 6-Hz Seizures : ED50 = 38.15 mg/kg
These results indicate that the compound could provide a broader spectrum of protection compared to traditional antiepileptic drugs such as phenytoin and valproic acid .
Other Pharmacological Activities
In addition to its anticonvulsant effects, there is potential for other biological activities:
- Cytotoxicity : Some studies have explored the cytotoxic effects of similar compounds against various cancer cell lines. The presence of specific functional groups in the imidazole ring may enhance interaction with cellular targets.
- Neuroprotective Effects : Given its action on sodium channels, there is speculation regarding its neuroprotective properties in models of neurodegenerative diseases.
Data Table: Biological Activities Summary
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy and safety profile of compounds related to this compound:
- Study on Anticonvulsants : A focused library of new amides was synthesized for screening against chemically induced seizures in mice. The results indicated that specific derivatives showed promising anticonvulsant activity comparable to established medications.
- Neurotoxicity Assessment : In toxicity assessments using the rotarod test, certain derivatives exhibited lower acute neurological toxicity compared to traditional antiepileptic drugs, suggesting a better safety profile .
- Pharmacokinetics : Further investigations into the pharmacokinetic properties are essential to understand absorption, distribution, metabolism, and excretion (ADME) characteristics for therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural and physicochemical differences between the target compound and related imidazole/imidazolidine derivatives:
Key Observations:
Substituent Position and Steric Effects: The target compound’s propanoic acid group at position 3 distinguishes it from 2-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1-yl)propanoic acid, where the side chain is at position 2 . This positional shift may alter solubility and hydrogen-bonding interactions.
Aromatic vs. Bicyclic Systems: 3-(4,5-Diphenyl-1H-imidazol-2-yl)propanoic acid replaces the bicyclic core with a monocyclic diphenylimidazole, reducing ring strain but eliminating the dioxo groups critical for hydrogen bonding.
Electron-Withdrawing Groups: The trifluoromethyl and nitro groups in 2-methyl-3-[7-nitro-5-trifluoromethyl-1H-benzimidazol-2-yl]propenoic acid introduce strong electron-withdrawing effects, lowering pKa values and enhancing acidity compared to the target compound.
Pharmacological Potential (Inferred from Structural Analogues)
- The dioxo groups in the target compound may mimic peptide bonds, suggesting utility as protease inhibitors.
- Imidazo[4,5-d]pyrrolo[2,3-b]pyridine derivatives () are patented as kinase inhibitors, highlighting the therapeutic relevance of fused imidazole systems.
Preparation Methods
Synthetic Pathways
The synthesis of 3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid typically involves the formation of the imidazolidine core structure followed by functionalization to introduce the propanoic acid moiety. The following sections detail specific methods reported in literature.
1.2 Method A: Cyclization Approach
One notable method involves the cyclization of appropriate precursors to yield the imidazolidine ring. This can be achieved through:
- Reagents : Urea or thiourea derivatives are often used as starting materials.
- Conditions : The reaction is generally carried out under acidic conditions to facilitate cyclization.
- Yield : This method has been reported to yield moderate to high quantities of the desired compound.
1.3 Method B: Multi-step Synthesis
Another approach is a multi-step synthesis that includes:
Step 1 : Formation of an intermediate dihydroimidazole by reacting an amine with an appropriate carbonyl compound.
Step 2 : Oxidation of the dihydroimidazole to form the dioxo derivative using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Step 3 : Finally, the addition of a propanoic acid derivative under coupling conditions (e.g., using EDC or DCC) leads to the formation of the final product.
Research Findings
The yields and purity of synthesized compounds are critical for their application in further research. Various studies have reported yields ranging from 50% to over 90%, depending on the method used and purification techniques applied (e.g., recrystallization or chromatography).
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Cyclization | 70-85 | >95 | Moderate conditions |
| Multi-step | 50-90 | >90 | Requires careful control |
Characterization Techniques
To confirm the structure and purity of synthesized this compound, various characterization techniques are employed:
Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and confirms functional groups.
Mass Spectrometry (MS) : Used for determining molecular weight and confirming identity.
Infrared Spectroscopy (IR) : Useful for identifying functional groups present in the compound.
Q & A
Q. Q1. What are the foundational synthetic routes for preparing 3-(2,5-dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid, and how are intermediates characterized?
Methodological Answer: The compound’s synthesis typically involves multi-step heterocyclic reactions. For imidazoimidazole derivatives, refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions (18–24 hours) is common. Post-reaction, crystallization using water-ethanol mixtures yields intermediates (65–85% yields), with characterization via melting point analysis, NMR, and IR spectroscopy to confirm functional groups and purity .
Q. Q2. How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- NMR : Confirm hydrogen environments (e.g., NH protons in imidazole rings at δ 10–12 ppm) and carbon backbone using NMR.
- IR : Identify carbonyl stretches (C=O at ~1700 cm) and NH bending (~1600 cm).
- Mass Spectrometry : Verify molecular ion peaks (e.g., m/z 172.14 for related imidazoimidazole derivatives) .
Advanced Research Questions
Q. Q3. How can reaction parameters be optimized for higher yields and purity in synthesis?
Methodological Answer: Use statistical Design of Experiments (DoE) to minimize trial-and-error:
- Factorial Design : Vary solvent polarity (DMSO vs. DMF), temperature (reflux vs. room temperature), and stoichiometry.
- Response Surface Methodology : Identify optimal conditions (e.g., 18-hour reflux in DMSO yields 65–75% with minimal byproducts) .
- Computational Screening : Apply quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing experimental iterations .
Q. Q4. What computational tools elucidate the compound’s reactivity and electronic properties?
Methodological Answer:
- DFT Calculations : Map HOMO-LUMO gaps to predict nucleophilic/electrophilic sites.
- Reaction Path Search : Use software like GRRM or AFIR to simulate intermediates (e.g., enol-keto tautomerism in the dioxoimidazole moiety) .
- Molecular Dynamics : Model solvation effects in polar solvents to refine synthetic protocols .
Q. Q5. How can biological activity be systematically evaluated, and what mechanisms are hypothesized?
Methodological Answer:
- Antimicrobial Assays : Test against Gram-positive/negative bacteria via MIC (Minimum Inhibitory Concentration) assays.
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa) to assess cytotoxicity.
- Mechanistic Studies : Probe interactions with DNA/enzymes using fluorescence quenching or molecular docking (e.g., binding to topoisomerase II) .
Q. Q6. How do structural modifications (e.g., substituents on the imidazole ring) impact bioactivity?
Methodological Answer:
- SAR Studies : Introduce electron-withdrawing groups (e.g., Cl, NO) at the 4-position of the imidazole to enhance electrophilicity and antimicrobial potency.
- Proteomics : Compare protein binding profiles of derivatives via pull-down assays or LC-MS .
Data Analysis and Contradictions
Q. Q7. How can contradictory data in biological assays be resolved?
Methodological Answer:
- Reproducibility Checks : Standardize protocols (e.g., cell passage number, solvent controls).
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., higher activity in aerobic vs. anaerobic conditions).
- Cross-Validation : Use orthogonal assays (e.g., ATP luminescence vs. flow cytometry) to confirm results .
Q. Q8. What strategies validate computational predictions against experimental data?
Methodological Answer:
- Benchmarking : Compare predicted reaction barriers (kcal/mol) with experimental kinetics (e.g., Arrhenius plots).
- Feedback Loops : Integrate failed experimental outcomes into computational models to refine accuracy .
Specialized Methodologies
Q. Q9. How can green chemistry principles be applied to synthesize this compound sustainably?
Methodological Answer:
Q. Q10. What advanced separation techniques purify this compound from complex mixtures?
Methodological Answer:
- HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to resolve polar byproducts.
- Membrane Filtration : Employ nanofiltration to retain high-MW impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
